molecular formula C14H21N3O3 B1440018 tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 1258649-76-1

tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B1440018
CAS No.: 1258649-76-1
M. Wt: 279.33 g/mol
InChI Key: RUYGKGRFWLRBCH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of pyridine-2-carboxaldehyde with methylamine to form the intermediate, 2-(methyl(pyridin-2-ylmethyl)amino)ethanol.

    Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product, this compound.

The reaction conditions typically involve:

    Solvent: Dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    N-oxides: from oxidation.

    Alcohols: from reduction.

    Substituted carbamates: from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group serves as a protective group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit cholinesterase enzymes, making them useful in the study of neurotransmission and related disorders.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and coatings, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with biological targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition. This is particularly relevant in the inhibition of cholinesterase enzymes, where the compound can prevent the breakdown of acetylcholine, thereby affecting neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
  • tert-Butyl (2-(ethyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate
  • tert-Butyl (2-(methyl(pyridin-3-ylmethyl)amino)-2-oxoethyl)carbamate

Uniqueness

The uniqueness of tert-Butyl (2-(methyl(pyridin-2-ylmethyl)amino)-2-oxoethyl)carbamate lies in its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Properties

IUPAC Name

tert-butyl N-[2-[methyl(pyridin-2-ylmethyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-12(18)17(4)10-11-7-5-6-8-15-11/h5-8H,9-10H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYGKGRFWLRBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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